Evidence 1: Structural Determinant for CHK1 Kinase Inhibition
Morpholine-2-carbonitrile is a key structural component in the synthesis of 'TFM compounds,' a class of potent Checkpoint Kinase 1 (CHK1) inhibitors. While not active itself, the 2-carbonitrile-substituted morpholine moiety provides a crucial anchor for further derivatization, leading to compounds with nanomolar IC50 values against CHK1. This stands in contrast to simpler morpholine analogs (e.g., 4-methylmorpholine or morpholine-4-carbonitrile), which lack the specific N-substitution pattern required to access this therapeutically relevant chemotype [1].
| Evidence Dimension | Synthetic Utility to Access a Specific Pharmacophore |
|---|---|
| Target Compound Data | Core scaffold for synthesizing 5-[[4-[[morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile derivatives (TFM compounds) [1] |
| Comparator Or Baseline | Other morpholine derivatives (e.g., 4-methylmorpholine, 4-morpholinecarbonitrile) lack the 2-amine substitution pattern required for this specific synthetic route [2] |
| Quantified Difference | Not applicable (synthetic utility comparison). Downstream CHK1 inhibitors demonstrate high potency (IC50 values < 220 nM) [3]. |
| Conditions | Structure-Activity Relationship (SAR) analysis of CHK1 inhibitors; chemical synthesis pathway |
Why This Matters
This establishes the compound's critical and non-substitutable role in a specific, high-value synthetic pathway for generating potent CHK1 inhibitors.
- [1] Cancer Research Technology Limited. (2018). 5-[[4-[[Morpholine-2-yl] methylamino] -5- (trifluoromethyl) -2-pyridyl] amino] pyrazine-2-carbonitrile and its therapeutic use. Japanese Patent JP6362652B2. View Source
- [2] Novak, I., & Kovaĉ, B. (1995). Trans‐annular interactions in morpholines: A photoelectron spectroscopic study. Heteroatom Chemistry, 6(1), 29-31. View Source
- [3] BindingDB. (2022). BindingDB Entry BDBM50574350. Retrieved from https://www.bindingdb.org. View Source
